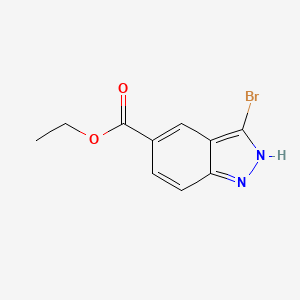

Ethyl 3-bromo-1H-indazole-5-carboxylate

Beschreibung

Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

IUPAC Name |

ethyl 3-bromo-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYRMKZCMBQKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1H-indazole-5-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 1H-indazole-5-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain consistent reaction conditions, leading to higher yields and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-1H-indazole-5-carboxylate has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.

Chemical Synthesis:

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-bromo-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and biological activity . The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-bromo-1H-indazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-bromo-1H-indazole-3-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the carboxylate group.

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: This compound contains a hydroxyl group and an indole ring, which can lead to different biological activities.

Biologische Aktivität

Ethyl 3-bromo-1H-indazole-5-carboxylate is a significant compound in medicinal chemistry, primarily recognized for its potential therapeutic applications, particularly in oncology. This article explores its biological activities, mechanisms of action, and relevant research findings.

This compound is a derivative of indazole, characterized by its bromine substitution at the 3-position and an ethyl ester functional group. The synthesis typically involves bromination of indazole derivatives followed by esterification. A common synthetic route includes reacting 1H-indazole-5-carboxylic acid with bromine in a suitable solvent, followed by treatment with ethanol to yield the ethyl ester.

Biological Activity Overview

The biological activities of this compound are diverse, with notable effects on cell signaling pathways and potential anticancer properties.

- Target Kinases : The compound primarily interacts with CHK1 and CHK2 kinases, which are crucial in regulating the cell cycle and DNA damage response. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

-

Biochemical Pathways : this compound affects several biochemical pathways:

- Disruption of cell cycle progression.

- Modulation of apoptosis signaling pathways.

- Influence on cellular growth regulation.

- Pharmacokinetics : Due to its lipophilic nature, it is likely to exhibit good bioavailability, which is advantageous for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro studies demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in assays measuring viability through MTT assays .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptosis when treated with this compound compared to controls .

Comparative Studies

Table 1 presents a comparison between this compound and other related indazole derivatives regarding their biological activities:

| Compound | Anticancer Activity | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | High | CHK1/CHK2 inhibition | 10 |

| Ethyl 5-bromo-1H-indazole-3-carboxylate | Moderate | Cell cycle arrest | 25 |

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate | Low | Unknown | >50 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to untreated controls, supporting its potential as an effective anticancer therapy .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.